2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine
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Overview
Description
2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine is an organosilicon compound that features a pyridine ring connected to a disulfide bridge, which is further linked to a trimethoxysilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine typically involves the reaction of 2-mercaptopyridine with 3-(trimethoxysilyl)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:
2-Mercaptopyridine+3-(Trimethoxysilyl)propyl chloride→2-[3-(Trimethoxysilyl)propyl]disulfanylpyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Silanols and siloxanes.
Scientific Research Applications
2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine has diverse applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules for improved stability and activity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and composites, to improve their mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine involves the interaction of its functional groups with target molecules. The trimethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable siloxane network. The disulfide bridge can undergo redox reactions, allowing for reversible modifications. The pyridine ring can participate in coordination chemistry, interacting with metal ions and other electron-deficient species.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- (3-Glycidyloxypropyl)trimethoxysilane
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Uniqueness
2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine is unique due to its combination of a pyridine ring, a disulfide bridge, and a trimethoxysilyl group. This combination allows for versatile chemical reactivity and the ability to form stable linkages with a variety of substrates. The presence of the disulfide bridge also provides redox-responsive properties, making it suitable for applications requiring reversible modifications.
Properties
CAS No. |
131635-45-5 |
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Molecular Formula |
C11H19NO3S2Si |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
trimethoxy-[3-(pyridin-2-yldisulfanyl)propyl]silane |
InChI |
InChI=1S/C11H19NO3S2Si/c1-13-18(14-2,15-3)10-6-9-16-17-11-7-4-5-8-12-11/h4-5,7-8H,6,9-10H2,1-3H3 |
InChI Key |
LBZMBQHEAWONES-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCSSC1=CC=CC=N1)(OC)OC |
Origin of Product |
United States |
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